2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid
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Overview
Description
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a cyanophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid typically involves multiple steps:
Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Synthesis of the cyanophenyl acetic acid: 4-Cyanobenzyl bromide is reacted with sodium cyanide to form 4-cyanobenzyl cyanide, which is then hydrolyzed to 4-cyanophenylacetic acid.
Coupling reaction: The Boc-protected piperazine is coupled with 4-cyanophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.
Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.
Major Products
Hydrolysis: Yields 2-(4-piperazinyl)-2-(4-cyanophenyl)acetic acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid.
Scientific Research Applications
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act on various molecular targets such as neurotransmitter receptors or enzymes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazinyl)-2-(4-cyanophenyl)acetic acid: Similar structure but with a methyl group instead of the Boc group.
2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the cyanophenyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPLIYQUXNOBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376111 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-36-2 |
Source
|
Record name | α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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